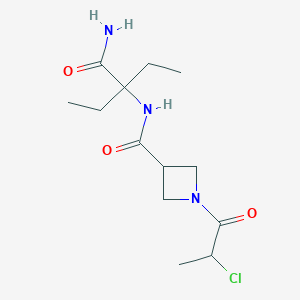![molecular formula C24H25N3O5 B2552603 Methyl-3-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoat CAS No. 1775304-10-3](/img/structure/B2552603.png)
Methyl-3-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a complex organic compound. It belongs to a class of molecules that combine various functional groups, making it an interesting subject for chemical and pharmacological studies. Its unique structure comprises a methoxyphenyl ring, an oxadiazole moiety, a piperidine ring, and a benzoate ester, each contributing to the compound's distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Structural studies: : Used as a model compound for studying the interactions and behaviors of complex organic structures.
Catalysis: : Its derivatives are explored for catalytic properties in organic reactions.
Biology
Biological assays: : Acts as a probe for studying receptor-ligand interactions due to its diverse functional groups.
Medicine
Drug development: : Investigated for potential therapeutic applications, particularly as enzyme inhibitors or receptor modulators.
Pharmacokinetics: : Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds.
Industry
Material science: : Used in the development of advanced materials with specific electronic properties.
Agriculture: : Potential use in developing new agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate typically involves multi-step organic reactions. One common route is:
Formation of the oxadiazole ring: : This can be achieved by the cyclization of hydrazides with acid chlorides under basic conditions.
Methoxyphenyl introduction: : The methoxyphenyl group can be introduced via nucleophilic aromatic substitution.
Piperidine incorporation: : Piperidine can be linked to the oxadiazole via reductive amination.
Benzoate ester formation: : Finally, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst completes the synthesis.
Industrial Production Methods
Industrial production may involve:
Optimization of yield and purity: : Using high-pressure reactors and automated chromatography systems.
Scaling up reactions: : Utilizing continuous flow chemistry to produce the compound on a larger scale efficiently.
Purification: : Employing methods such as recrystallization, distillation, or high-performance liquid chromatography (HPLC) for the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate can undergo oxidation to form various derivatives.
Reduction: : Reduction can target the oxadiazole or the ester groups, leading to a range of products.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, particularly on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, anhydrous conditions with strong bases or acids.
Major Products
Oxidation products: : Hydroxylated derivatives.
Reduction products: : Reduced oxadiazoles and esters.
Substitution products: : Various substituted methoxyphenyl derivatives.
Wirkmechanismus
The compound's mechanism of action depends on the context:
Enzyme inhibition: : It may bind to active sites, blocking substrate access.
Receptor modulation: : The piperidine ring and oxadiazole moiety could interact with biological receptors, altering their activity.
Signal transduction: : In biological systems, it could modulate pathways involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(piperidin-1-yl)benzoate: : Lacks the oxadiazole and methoxyphenyl groups.
3-(4-methoxyphenyl)-1,2,4-oxadiazole: : Lacks the piperidine and benzoate ester groups.
N-Methyl-4-(oxadiazolyl)piperidine: : Missing the benzoate ester and methoxyphenyl group.
Uniqueness
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is unique due to:
Combination of functional groups: : It combines a methoxyphenyl ring, an oxadiazole, a piperidine, and a benzoate ester, offering diverse chemical reactivity.
Multifaceted applications: : Its structure makes it suitable for various applications in chemistry, biology, and industry.
Hope this deep dive into your favorite compound gives you plenty of food for thought!
Eigenschaften
IUPAC Name |
methyl 3-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-8-6-17(7-9-20)22-25-21(32-26-22)14-16-10-12-27(13-11-16)23(28)18-4-3-5-19(15-18)24(29)31-2/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRANFXKLMEKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)



![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)



![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
